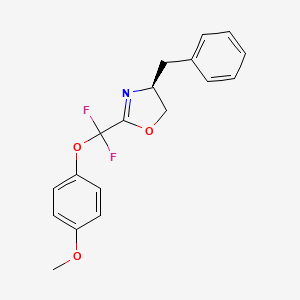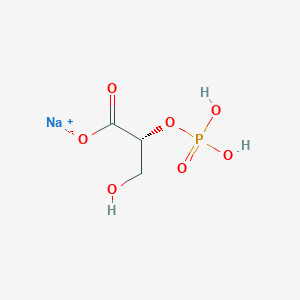![molecular formula C10H23NO6S B12847669 tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is a compound that combines the protective group tert-butoxycarbonyl (Boc) with an amino alcohol and methanesulfonic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is significant in various chemical processes, particularly in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid typically involves the protection of the amine group in ®-2-Aminobutan-1-ol with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino alcohol is then treated with methanesulfonic acid to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The hydroxyl group in the amino alcohol can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino alcohol can be oxidized to form corresponding ketones or reduced to form amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Alkyl halides, tosylates
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: ®-2-Aminobutan-1-ol
Substitution: Various substituted amino alcohols
Oxidation: Corresponding ketones
Reduction: Corresponding amines
Applications De Recherche Scientifique
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid primarily involves the protective Boc group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Hydrochloride
- N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Trifluoroacetate
Uniqueness
N-tert-Butoxycarbonyl ®-2-Aminobutan-1-ol Methanesulfonic Acid is unique due to the presence of the methanesulfonic acid moiety, which can enhance the solubility and reactivity of the compound in certain chemical environments. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
Propriétés
Formule moléculaire |
C10H23NO6S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid |
InChI |
InChI=1S/C9H19NO3.CH4O3S/c1-5-7(6-11)10-8(12)13-9(2,3)4;1-5(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12);1H3,(H,2,3,4)/t7-;/m1./s1 |
Clé InChI |
FOLRPTURBMXCSY-OGFXRTJISA-N |
SMILES isomérique |
CC[C@H](CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
SMILES canonique |
CCC(CO)NC(=O)OC(C)(C)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


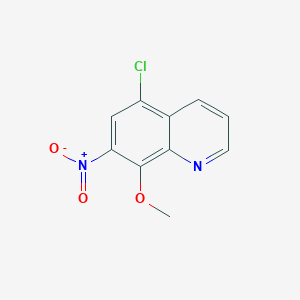
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)

![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)

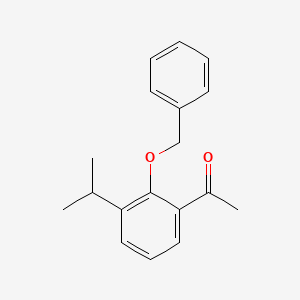
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
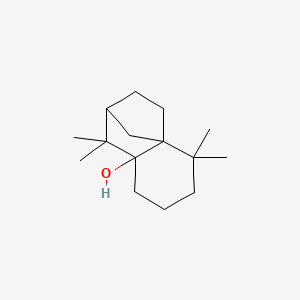
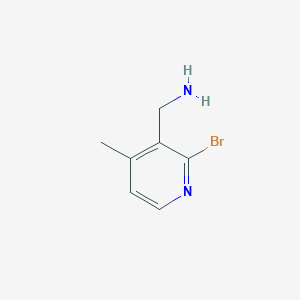
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
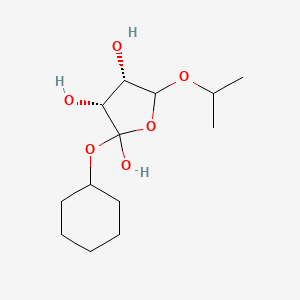
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
